Tretoquinol is synthesized from various precursors, including 3,4,5-trimethoxybenzyl chloride and 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline. It falls under the category of phenolic compounds and is structurally related to other beta-agonists. Its systematic name is 1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol with a molecular formula of C19H23NO5 and a molecular weight of 345.4 g/mol .
Tretoquinol can be synthesized through several methods. A common approach involves the reaction of 3,4,5-trimethoxybenzyl chloride with 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline under basic conditions. This method allows for the formation of the desired compound through nucleophilic substitution reactions.
The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure optimal yield and purity. The reaction can be monitored using techniques like high-performance liquid chromatography (HPLC) to assess the progress and identify by-products.
Tretoquinol's molecular structure features a tetrahydroisoquinoline core substituted with a trimethoxyphenyl group. The specific arrangement of functional groups contributes to its biological activity.
Tretoquinol undergoes several notable chemical reactions:
These reactions are significant for modifying tretoquinol's structure to enhance its pharmacological properties or to create derivatives with different biological activities.
Tretoquinol acts primarily as a beta-2 adrenergic agonist. Upon binding to beta-2 receptors located in bronchial smooth muscle cells, it activates adenylate cyclase which increases cyclic adenosine monophosphate levels. This cascade leads to relaxation of smooth muscle and bronchodilation. The compound's selectivity for beta-2 receptors over beta-1 receptors minimizes cardiac side effects typically associated with non-selective beta agonists .
Tretoquinol is typically presented as a white crystalline powder. It exhibits good solubility in organic solvents but limited solubility in water.
The compound has notable stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its melting point and boiling point are not widely documented but are essential for handling and storage considerations.
Tretoquinol has significant applications in medicine as an antiasthmatic drug due to its ability to induce bronchodilation. Furthermore, it has been studied for its potential use in doping control analyses owing to its detection in urine samples following administration . Additionally, ongoing research explores its role in therapeutic settings beyond respiratory conditions.
Tretoquinol (chemical formula: C₁₉H₂₃NO₅; IUPAC name: (1S)-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol) is a synthetic beta-2 adrenergic agonist first synthesized in the 1970s. Its molecular structure features a benzylisoquinoline core with hydroxyl groups at positions 6 and 7 and methoxy substitutions on the benzyl ring, contributing to its receptor-binding affinity [2]. Early pharmacological studies classified it as a bronchodilator due to its ability to relax smooth muscle tissue in the airways, mediated by the activation of beta-2 adrenergic receptors. This mechanism triggers intracellular cyclic adenosine monophosphate (cAMP) elevation, leading to reduced calcium influx and muscle relaxation [3]. Tretoquinol’s structural similarity to endogenous catecholamines like epinephrine positioned it within the broader family of beta-2 agonists developed for respiratory therapeutics.
Table 1: Key Chemical and Pharmacological Properties of Tretoquinol
| Property | Detail |
|---|---|
| Molecular Formula | C₁₉H₂₃NO₅ |
| Molecular Weight | 345.395 g/mol |
| Chemical Class | Benzylisoquinoline derivative |
| Primary Mechanism | Beta-2 adrenergic receptor agonism |
| Therapeutic Application | Bronchodilation (asthma management) |
| Status | Investigational (not widely commercialized) |
The compound’s development coincided with global efforts to optimize beta-2 agonists for improved selectivity and duration of action. Unlike earlier non-selective beta agonists (e.g., isoprenaline), tretoquinol’s design aimed to minimize cardiovascular side effects by enhancing beta-2 specificity. However, its investigational status limited widespread clinical adoption, and it remained primarily a research compound outside select Asian markets where it appeared in some oral cold and flu medications [5].
The World Anti-Doping Agency explicitly added tretoquinol as an example of a prohibited beta-2 agonist in its 2019 Prohibited List, effective January 1, 2019 [5]. This inclusion was based on its potential to enhance athletic performance through bronchodilation, which increases oxygen delivery to muscles and reduces airway resistance during exercise. Under Section S3 (Beta-2 Agonists) of the World Anti-Doping Agency List, all beta-2 agonists are prohibited in competition except salbutamol (≤ 1600 μg over 24 hours), formoterol (≤ 54 μg over 24 hours), and salmeterol (taken by inhalation) [4]. Tretoquinol lacks a specified threshold, making any detected urinary concentration an Anti-Doping Rule Violation during competition periods [4].
The Horseracing Integrity and Safety Authority’s Anti-Doping and Medication Control Rule further classifies beta-2 agonists like tretoquinol as "Controlled Medication Substances" when used outside race periods but categorizes them as "Banned Substances" during the "Race Period" due to their potential for performance enhancement. This dual classification acknowledges legitimate therapeutic uses while prohibiting competition-time use [1]. Crucially, tretoquinol’s presence in over-the-counter cold medications raises risks of inadvertent doping, particularly in regions where such products are available. Athletes bear strict liability for prohibited substances in their systems, necessitating extreme caution with supplement and medication use [5].
Tretoquinol exemplifies the tension between legitimate medical applications and doping misuse. Therapeutically, it functions as a bronchodilator for asthma management by targeting beta-2 receptors in bronchial smooth muscle. This action alleviates bronchospasm and improves respiratory function in obstructive airway diseases, aligning with its historical investigational use [3]. However, in athletic contexts, these same physiological effects become performance-enhancing: enhanced oxygenation delays fatigue, increases endurance, and improves recovery, violating the World Anti-Doping Agency’s criteria of violating the "spirit of sport" [5].
The doping controversy intensifies because tretoquinol is not universally recognized as a standard asthma therapeutic. Unlike salbutamol or formoterol, it lacks widespread regulatory approval and clinical adoption, reducing the likelihood of therapeutic use exemptions. Consequently, its detection in doping controls typically indicates intentional misuse or inadvertent ingestion via contaminated supplements or medications [5]. Analytical challenges also arise; while liquid chromatography-tandem mass spectrometry is the primary detection method [3], tretoquinol’s metabolism and urinary excretion patterns remain poorly characterized, complicating result interpretation.
Table 2: Analytical Methods for Tretoquinol Detection in Doping Control
| Method | Application in Doping Control | Sensitivity |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry | Primary screening and confirmation of tretoquinol | High (ng/mL range) |
| Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry | Comprehensive screening for beta-2 agonists and metabolites | Very High (pg/mL range) |
| Gas Chromatography-Mass Spectrometry | Limited utility due to polarity; requires derivatization | Moderate |
This duality underscores the importance of context in anti-doping regulations. While beta-2 agonists are medically essential for athletes with asthma, tretoquinol’s absence from mainstream pharmacopeia and presence in specific regional medications heighten scrutiny. The World Anti-Doping Agency’s decision to list it without a threshold reflects these concerns, prioritizing doping control over potential therapeutic justifications [4] [5].
CAS No.: 14970-71-9
CAS No.:
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 73575-12-9